Demethoxyencecalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identification and Isolation

- Demethoxyencecalin was isolated from a sunflower variety resistant to Sclerotinia sclerotiorum, a fungal disease affecting various plants. [Source: GLPBio - Demethoxyencecalin | Cas# 19013-07-1, ]

- Researchers used thin-layer chromatography and high-performance liquid chromatography (HPLC) to isolate and identify Demethoxyencecalin alongside other compounds. [Source: GLPBio - Demethoxyencecalin | Cas# 19013-07-1, ]

Potential Role in Plant Defense

- The study mentioned above observed a correlation between higher Demethoxyencecalin concentration and resistance to Sclerotinia in sunflower genotypes. [Source: GLPBio - Demethoxyencecalin | Cas# 19013-07-1, ]

- However, the study emphasizes the need for further investigation to confirm Demethoxyencecalin's specific role in plant defense mechanisms. [Source: GLPBio - Demethoxyencecalin | Cas# 19013-07-1, ]

Demethoxyencecalin is a natural chromene derivative primarily isolated from the plant Ageratina adenophora, also known as Eupatorium adenophorum. This compound belongs to a class of secondary metabolites that are not directly involved in the plant's growth but play significant roles in ecological interactions and defense mechanisms. Structurally, demethoxyencecalin is characterized by a chromene backbone, which is a bicyclic structure composed of a benzene ring fused to a pyran ring. Its molecular formula is C₁₈H₁₈O₃, and it has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and agriculture .

Demethoxyencecalin undergoes several significant chemical transformations. The primary reaction it participates in is hydroxylation, leading to the formation of demethylencecalin. This biotransformation occurs within the plant and is facilitated by specific enzymes that catalyze the addition of hydroxyl groups to the chromene structure. Additionally, demethoxyencecalin can undergo demethylation reactions, which are critical for its metabolic pathways and interactions within biological systems .

Research indicates that demethoxyencecalin exhibits various biological activities, including antioxidant properties and potential antibacterial effects. Studies have shown that it can modulate enzymatic activities related to oxidative stress and may influence cellular signaling pathways. Its presence in Ageratina adenophora suggests a role in the plant's defense against herbivores and pathogens . Furthermore, its ability to regulate tyrosinase activity positions it as a candidate for cosmetic applications targeting skin pigmentation disorders .

Synthesis of demethoxyencecalin can be achieved through both natural extraction methods and synthetic organic chemistry techniques. The natural extraction typically involves solvent extraction from Ageratina adenophora followed by purification through chromatographic methods. Synthetic approaches have been explored using various reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone for the production of chromene derivatives . These methods allow for the production of demethoxyencecalin in laboratory settings for further research and application development.

Demethoxyencecalin has potential applications across multiple domains:

- Pharmacology: Due to its biological activities, it is being studied for therapeutic uses, particularly in antioxidant and antibacterial formulations.

- Cosmetics: Its regulatory effect on tyrosinase makes it a candidate for skin-lightening products.

- Agriculture: As a secondary metabolite, it may play a role in plant defense mechanisms, making it relevant for developing natural pesticides or growth enhancers .

Interaction studies involving demethoxyencecalin focus on its biochemical pathways within plants and its effects on various biological systems. Research has indicated that it interacts with specific enzymes involved in metabolic processes, potentially influencing their activity and stability. Its interactions with other phytochemicals can also affect its biological efficacy and stability within formulations . Further studies are needed to elucidate these complex interactions fully.

Demethoxyencecalin shares structural similarities with several other compounds within the chromene family. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Demethylencecalin | Chromene derivative | Antioxidant | Hydroxylated form of demethoxyencecalin |

| Eugenol | Phenolic compound | Antimicrobial | Found in clove oil; used as an analgesic |

| Coumarin | Coumarin derivative | Anticoagulant | Known for its sweet scent; used in perfumes |

| Flavonoids | Polyphenolic compounds | Antioxidant, anti-inflammatory | Diverse group with various health benefits |

Demethoxyencecalin's uniqueness lies in its specific hydroxylation patterns and biological activities that differentiate it from these similar compounds. Its role as a secondary metabolite in Ageratina adenophora also highlights its ecological significance compared to more widely studied compounds like eugenol or flavonoids .

Demethoxyencecalin belongs to the chromene class of compounds, which have been extensively studied for their diverse biological activities and ecological roles in plants. The compound was identified during phytochemical investigations of various Asteraceae species, particularly in Ageratina adenophora (formerly Eupatorium adenophorum). Early research focused on its structural elucidation and distribution within plant tissues, laying the groundwork for understanding its biochemical significance.

The compound's discovery is part of broader investigations into plant secondary metabolites that serve ecological functions rather than primary metabolic roles. Chromenes like demethoxyencecalin have attracted particular interest due to their structural diversity and wide-ranging biological activities. Studies have revealed that demethoxyencecalin serves as a biosynthetic precursor to other chromene derivatives in plants, highlighting its importance in specialized metabolic pathways.

Classification within Chromene Derivatives

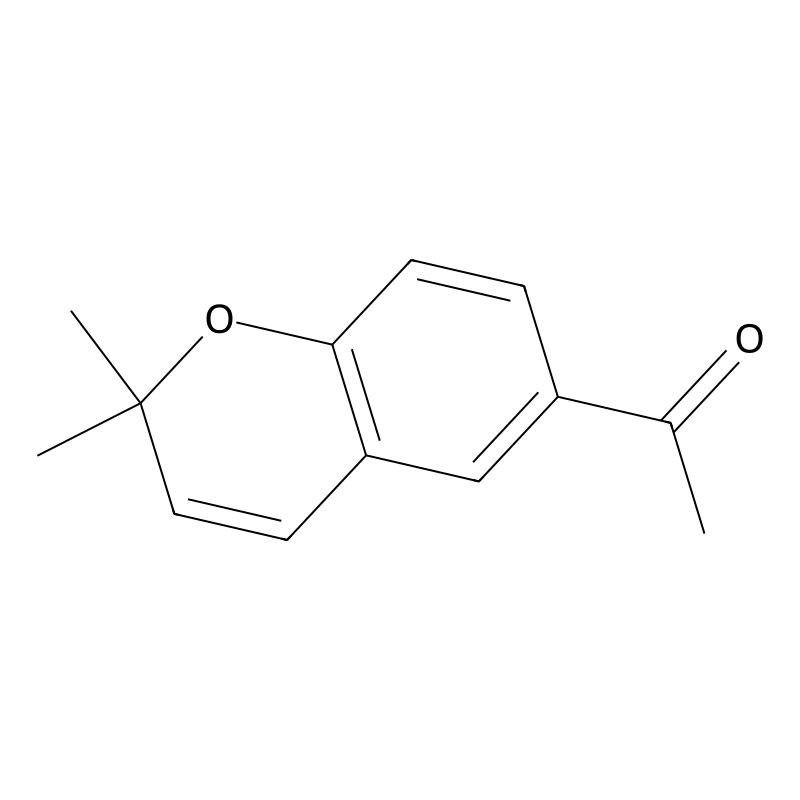

Demethoxyencecalin is classified as a 2H-chromene derivative, characterized by its heterocyclic structure consisting of a benzene ring fused to a pyran ring. The "2H" designation indicates that the sp³ carbon is at position 2 of the pyran ring, creating the 2,2-dimethyl-2H-chromene scaffold that defines this compound.

Within the broader classification of chromenes, 2H-chromenes represent an important subclass that has garnered significant attention due to their prevalence in natural products and their diverse pharmacological activities. Chromenes are abundant in nature, appearing in alkaloids, tocopherols, flavones, and anthocyanins. They have attracted considerable interest from medicinal chemists due to their "privileged scaffold" status, offering a versatile platform for drug development.

The specific structural features of demethoxyencecalin include:

- Molecular formula: C₁₃H₁₄O₂

- Molecular weight: 202.25 g/mol

- IUPAC name: 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

- Key structural elements: Acetyl group at position 6 of the benzene ring and two methyl groups at position 2 of the pyran ring

This structural arrangement contributes to demethoxyencecalin's chemical reactivity and biological properties, distinguishing it from other chromene derivatives.

Taxonomic Distribution and Significance in Phytochemistry

Demethoxyencecalin has been identified in multiple plant species, with particularly notable concentrations in members of the Asteraceae family. The compound has been isolated and characterized from:

- Ageratina adenophora (formerly Eupatorium adenophorum)

- Helianthus annuus (sunflower)

- Arnica sachalinensis and A. amplexicaulis

- Ageratina altissima

- Ageratina glechonophylla

- Ageratum conyzoides

Table 1. Distribution of Demethoxyencecalin in Plant Species

In Ageratina adenophora, demethoxyencecalin and related chromenes are predominantly concentrated in the leaves, particularly within the mesophyll tissue. More than 80% of the total chromenes within seedlings are confined to the leaves, suggesting specialized storage mechanisms and localized functional roles.

From a phytochemical perspective, demethoxyencecalin is classified as a secondary metabolite, meaning it is not directly involved in the plant's primary growth, development, or reproductive processes. Instead, it plays ecological roles, particularly in defense mechanisms against herbivores and pathogens. The compound's antifungal properties support this defensive function, protecting the plant against potential fungal infections.

Research into the genetic control of specialized metabolites has identified demethoxyencecalin as one of several compounds involved in abiotic stress responses in plants like sunflower. This suggests an additional role in adaptation to environmental stressors, expanding our understanding of this compound's significance beyond pathogen defense.

Primary Plant Producers

The distribution of demethoxyencecalin across various plant species reveals distinct patterns of biosynthesis and accumulation within the Asteraceae family. Research has identified four primary botanical sources that serve as significant producers of this chromene compound, each exhibiting unique characteristics in terms of compound localization and concentration patterns.

| Species | Common Name | Family | Distribution | Plant Part | Compound Status |

|---|---|---|---|---|---|

| Helianthus annuus | Common Sunflower | Asteraceae | Native to dry plains, prairies, meadows from Manitoba & Minnesota to Texas & westward; naturalized to Atlantic | Capitulum/flower head | Primary isolation source |

| Arnica sachalinensis | Sachalin Arnica | Asteraceae | Endemic to Sakhalin and other regions of northern Asia | Flowers | Contains desmethoxyencecalin |

| Ageratina adenophora | Crofton Weed | Asteraceae | Native to Mexico and Central America; invasive in many tropical and subtropical regions | Seedlings (leaves) | Major accumulation site |

| Achillea millefolium | Common Yarrow | Asteraceae | Native to temperate regions of Europe, Asia, and North America; widely distributed | Potential for cell cultures | Research target for culture |

Helianthus annuus (Sunflower) Distribution

Helianthus annuus serves as the primary documented source for demethoxyencecalin isolation, with the compound originally identified from the capitulum of head rot-resistant sunflower genotypes [1] [3]. The common sunflower demonstrates remarkable distribution patterns across North America, being native to dry plains, prairies, meadows, and foothills spanning from Manitoba and Minnesota southward to Texas and extending westward [10] [11] [12]. The species has subsequently naturalized across regions extending to the Atlantic coast, establishing itself as a widely distributed annual forb within the Asteraceae family [11] [13].

The sunflower exhibits typical heights ranging from 3 to 10 feet, with some cultivated varieties achieving heights up to 15 feet under optimal growing conditions [12] [13]. The plant demonstrates remarkable adaptability to various soil types, including chalk, clay, loam, and sand, while tolerating both alkaline and acidic soil conditions [12]. This broad environmental tolerance contributes to its extensive geographic distribution and successful establishment across diverse ecological niches.

Research has demonstrated that demethoxyencecalin functions as an antifungal agent within sunflower tissues, providing natural resistance against various pathogenic fungi [1] [3] [9]. The compound's presence in head rot-resistant genotypes suggests its role in plant defense mechanisms, particularly in protecting the valuable seed-producing capitulum from fungal infections that could compromise reproductive success.

Arnica sachalinensis as Source Material

Arnica sachalinensis represents another significant source of demethoxyencecalin, with research confirming the presence of the chromene compound in floral tissues [15] [17]. This species, endemic to Sakhalin and other regions of northern Asia, produces demethoxyencecalin alongside other secondary metabolites including thymol derivatives such as 10-acetoxy-8,9-epoxy-3-O-isobutyrylthymol and 10-acetoxy-8-hydroxy-9-isobutyryloxythymol [15] [17].

The isolation of demethoxyencecalin from Arnica sachalinensis flowers was accomplished through advanced analytical techniques including mass spectrometry, carbon-13 nuclear magnetic resonance spectroscopy, and proton nuclear magnetic resonance spectroscopy [15] [17]. These sophisticated analytical methods confirmed the structural identity of the compound and established the taxonomic breadth of demethoxyencecalin production beyond the previously identified sunflower source.

The presence of demethoxyencecalin in Arnica sachalinensis flowers suggests potential ecological functions related to pollinator attraction, pathogen resistance, or herbivore deterrence [15]. The co-occurrence with thymol derivatives indicates complex secondary metabolite profiles that may work synergistically to provide comprehensive chemical defense systems for the plant.

Ageratina adenophora Accumulation Patterns

Ageratina adenophora, formerly classified as Eupatorium adenophorum, demonstrates exceptional accumulation patterns for demethoxyencecalin and related chromene compounds [25]. This species, native to Mexico and Central America but now invasive in many tropical and subtropical regions, exhibits remarkable capacity for chromene biosynthesis and storage within its tissues .

Research utilizing high-performance liquid chromatography analysis has revealed that seedlings of Ageratina adenophora accumulate multiple chromene compounds including demethoxyencecalin, encecalin, and demethylencecalin [25]. The accumulation kinetics studies demonstrate a clear bioconversion pathway proceeding from demethoxyencecalin through hydroxylation to yield demethylencecalin, followed by methylation to produce encecalin [25].

Feeding experiments using non-radioactive chromenes have confirmed this biosynthetic sequence, establishing demethoxyencecalin as a key precursor in the chromene metabolic pathway [25]. Inhibitor studies utilizing glyphosate indicate that these chromene compounds arise from precursors derived from the shikimic acid pathway, linking their biosynthesis to fundamental aromatic amino acid metabolism [25].

The invasive success of Ageratina adenophora may be partially attributed to its robust secondary metabolite production, including demethoxyencecalin, which could provide competitive advantages through allelopathic effects or enhanced pathogen resistance . The species serves as an important model system for understanding chromene biosynthesis and ecological functions in natural plant populations.

Achillea millefolium Cell Cultures

Achillea millefolium, commonly known as yarrow, represents a promising target for demethoxyencecalin production through controlled cell culture systems [38] [41]. This species, belonging to the Asteraceae family and native to temperate regions of Europe, Asia, and North America, has been extensively studied for its secondary metabolite production capabilities in tissue culture environments [16] [38].

Research has established successful microshoot culture protocols for Achillea millefolium using Murashige and Skoog medium supplemented with specific plant growth regulators including 1 mg/L 6-benzylaminopurine, 0.5 mg/L 1-naphthaleneacetic acid, and 0.2 mg/L gibberellic acid [38]. These cultures demonstrate relatively high growth indices, reaching 87.81% under optimized conditions with continuous white artificial light-emitting diode illumination [38].

While current research has not specifically documented demethoxyencecalin production in Achillea millefolium cell cultures, the species' taxonomic relationship within the Asteraceae family and its proven capacity for secondary metabolite biosynthesis suggest potential for chromene compound production [38] [41]. The phytochemical analysis of Achillea millefolium tissue cultures has revealed significant differences compared to field-grown plants, with in vitro cultures showing altered secondary metabolite profiles dominated by fatty acids rather than the polyphenolic compounds typical of intact plants [38].

The development of high-producing cell lines for demethoxyencecalin production would require systematic optimization of culture conditions, including nutrient composition, growth regulator concentrations, light quality and intensity, and environmental factors such as temperature and pH [42] [43]. Such biotechnological approaches could provide sustainable, controlled production systems for this valuable chromene compound independent of seasonal variations and environmental constraints affecting field-grown plants.

Tissue-Specific Localization

The distribution of demethoxyencecalin within plant tissues exhibits distinct patterns that reflect both biosynthetic capabilities and functional roles of different cellular compartments. Understanding these localization patterns provides crucial insights into the compound's biological significance and potential extraction strategies for research and biotechnological applications.

| Plant Species | Tissue Type | Concentration Pattern | Function | Reference |

|---|---|---|---|---|

| Ageratina adenophora | Leaves (mesophyll) | Storage site (>80% total chromenes) | Chemical storage and transport | Metabolism study (seedlings) |

| Ageratina adenophora | Seedling leaves | Primary accumulation | Defensive compounds | High-performance liquid chromatography analysis |

| Helianthus annuus | Capitulum | Antifungal compound source | Pathogen resistance | Antifungal isolation |

| Helianthus annuus | Floral tissues | Secondary metabolite concentration | Protection against herbivores | Phytochemical analysis |

Foliar Concentration Patterns

Foliar tissues represent the primary sites of demethoxyencecalin accumulation across multiple plant species, with research demonstrating significant concentration gradients within leaf structures [25]. In Ageratina adenophora seedlings, more than 80% of total chromene compounds, including demethoxyencecalin, are confined to foliar tissues, establishing leaves as the dominant storage compartment for these secondary metabolites [25].

The concentration patterns within foliar tissues reflect both biosynthetic activity and transport mechanisms that facilitate compound distribution throughout the plant [25]. Leaves serve dual functions as both production sites, where chromene biosynthesis occurs through enzymatic pathways, and storage compartments, where mature compounds accumulate in specialized cellular structures [25].

Research utilizing advanced analytical techniques has revealed that foliar concentration patterns vary with leaf age and position within the plant canopy [34] [52]. Young, actively growing leaves typically exhibit higher concentrations of demethoxyencecalin and related chromenes compared to mature leaves, suggesting age-related changes in biosynthetic capacity or compound translocation patterns [34].

The protective function of foliar demethoxyencecalin concentrations relates to defense against herbivorous insects and pathogenic microorganisms that commonly target leaf tissues [29] [34]. The compound's antifungal properties provide direct protection against foliar pathogens, while its presence may also deter herbivorous insects through taste or toxic effects [1] [33].

Floral Tissue Distribution

Floral tissues demonstrate distinct demethoxyencecalin distribution patterns that reflect the compound's protective functions during critical reproductive phases [1] [15] [52]. In Helianthus annuus, the capitulum serves as a concentrated source of demethoxyencecalin, where the compound contributes to antifungal defenses protecting developing seeds from pathogenic infections [1] [3].

Research on Arnica sachalinensis has confirmed demethoxyencecalin presence specifically within floral tissues, suggesting conserved roles across different Asteraceae species [15] [17]. The compound's localization in flowers may serve multiple ecological functions, including pathogen resistance, pollinator attraction or deterrence, and protection of reproductive structures during vulnerable developmental stages [15].

Studies examining sesquiterpene lactone distribution in cultivated sunflower reveal that floral tissues concentrate secondary metabolites on the upper surfaces of disk florets, forming chemical barriers that protect developing achenes from insect herbivores [52]. While this research focused on sesquiterpene lactones rather than chromenes, it demonstrates the general principle of defensive compound concentration in floral tissues that likely applies to demethoxyencecalin distribution patterns [52].

The temporal dynamics of floral demethoxyencecalin accumulation correspond with critical developmental phases when reproductive tissues are most vulnerable to biotic stresses [52]. Peak concentrations typically occur during anthesis and early seed development, when pathogen infections or herbivore damage could severely compromise reproductive success [52].

Environmental Factors Influencing Natural Production

Environmental conditions exert profound influences on demethoxyencecalin biosynthesis and accumulation patterns, with multiple factors interacting to determine final compound concentrations in plant tissues. Understanding these environmental controls provides essential insights for optimizing natural production systems and predicting compound availability in wild populations.

| Environmental Factor | Effect on Secondary Metabolites | Mechanism | Relevance to Chromenes |

|---|---|---|---|

| Light Quality | Blue and ultraviolet light increase phenolic compound synthesis | Photoreceptor activation and gene expression | Likely affects chromene biosynthesis pathways |

| Light Intensity | Higher intensity promotes antioxidant compound production | Photosynthetic activity enhancement | May influence demethoxyencecalin production rates |

| Seasonal Variation | Summer shows increased phenolic levels in many species | Stress response and defense compound synthesis | Seasonal patterns expected in natural populations |

| Temperature | Temperature stress can enhance secondary metabolite accumulation | Metabolic pathway regulation | Temperature-dependent enzyme activity |

Light Quality and Intensity Effects

Light quality and intensity represent critical environmental factors governing secondary metabolite biosynthesis, including chromene compounds such as demethoxyencecalin [28] [29] [30]. Research has consistently demonstrated that specific wavelengths of light, particularly blue and ultraviolet radiation, significantly enhance phenolic compound synthesis through activation of specialized photoreceptors and subsequent gene expression cascades [28] [29].

Blue light exposure has been shown to increase secondary metabolite accumulation in various plant species, with effects mediated through cryptochrome and phototropin photoreceptors that regulate transcriptional programs controlling biosynthetic enzyme expression [28] [30]. These light-responsive pathways likely influence chromene biosynthesis through similar mechanisms, potentially affecting demethoxyencecalin production rates in natural plant populations exposed to varying light conditions [28].

Ultraviolet radiation, particularly ultraviolet-B wavelengths, serves as a powerful elicitor of secondary metabolite synthesis in plant tissues [29] [30]. Studies have documented dramatic increases in phenolic compound concentrations following controlled ultraviolet exposure, with some species showing enhancement levels exceeding 200% compared to control treatments [30] [36]. The stress-responsive nature of chromene biosynthesis suggests that demethoxyencecalin production would similarly respond to ultraviolet radiation exposure [30].

Light intensity effects on secondary metabolite production demonstrate dose-dependent responses, with moderate increases in photosynthetic photon flux density generally promoting enhanced biosynthesis [28] [29]. However, excessive light intensities can induce photoinhibition and oxidative stress that may actually reduce secondary metabolite accumulation through metabolic disruption [29] [31]. Optimal light conditions for demethoxyencecalin production likely exist within specific intensity ranges that balance photosynthetic energy availability with stress-induced biosynthetic enhancement [28].

Seasonal Variation in Production

Seasonal variations significantly influence demethoxyencecalin production patterns, with multiple environmental factors combining to create temporal fluctuations in compound accumulation [34] [35] [48]. Research across diverse plant species has documented consistent seasonal trends in secondary metabolite concentrations, typically showing peak levels during summer months when environmental stresses reach maximum intensity [34] [49].

Temperature fluctuations associated with seasonal cycles directly affect enzymatic activities involved in chromene biosynthesis, with optimal enzyme function occurring within specific temperature ranges [31] [34]. Higher summer temperatures generally enhance metabolic rates and secondary metabolite production, while winter cold stress may reduce biosynthetic capacity through enzyme inhibition or cellular dormancy [34] [35].

Photoperiod changes throughout the growing season influence secondary metabolite biosynthesis through effects on circadian rhythms and seasonal developmental programs [35] [47]. Research on related chromene-producing species has documented circadian variation in compound synthesis, with maximum biosynthetic activity occurring during specific daylight hours [47]. These temporal patterns suggest that demethoxyencecalin production follows predictable daily and seasonal cycles linked to environmental light cues [47].

Water availability varies seasonally and significantly impacts secondary metabolite production through multiple mechanisms including osmotic stress responses and nutrient transport efficiency [34] [49]. Moderate water stress often enhances secondary metabolite accumulation as plants increase defensive compound production in response to environmental challenges [34]. However, severe drought conditions may reduce biosynthetic capacity through metabolic disruption and resource limitation [34] [49].

Demethoxyencecalin represents a specialized chromene derivative that originates from the phenylpropanoid biosynthetic pathway, which itself branches from the fundamental shikimate pathway . The biosynthetic origin of demethoxyencecalin involves a complex network of enzymatic transformations that convert simple aromatic precursors into the final chromene scaffold.

The primary precursors for demethoxyencecalin biosynthesis include phenylalanine and tyrosine, both aromatic amino acids derived from the shikimate pathway [3]. These amino acids undergo deamination by phenylalanine ammonia-lyase and tyrosine ammonia-lyase, respectively, to form cinnamic acid and para-coumaric acid. These cinnamate derivatives serve as the foundational building blocks for the chromene ring system [4].

The chromene backbone formation involves the cyclization of phenylpropanoid intermediates with isoprene units derived from the mevalonate or methylerythritol phosphate pathways [5]. The characteristic 2,2-dimethylchromene structure of demethoxyencecalin arises from the incorporation of dimethylallyl pyrophosphate units, which provide the geminal dimethyl groups at the C-2 position of the chromene ring [6].

Research has demonstrated that demethoxyencecalin is primarily isolated from plant species within the Asteraceae family, particularly from Ageratina adenophora and Helianthus annuus [4]. These plants produce demethoxyencecalin as part of their secondary metabolite repertoire, suggesting a specialized biosynthetic apparatus adapted for chromene production.

Relationship to Shikimic Acid Pathway

The biosynthesis of demethoxyencecalin is intrinsically linked to the shikimic acid pathway, which serves as the primary source of aromatic amino acid precursors [7] [3]. The shikimic acid pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase [8].

The pathway proceeds through a series of seven enzymatic steps, ultimately producing chorismate, which serves as the branch point for aromatic amino acid biosynthesis [9] [8]. Chorismate is converted to prephenate by chorismate mutase, which then leads to the formation of phenylalanine and tyrosine through the action of prephenate dehydratase and prephenate aminotransferase [10].

Inhibitor studies with glyphosate have provided direct evidence that chromene compounds, including demethoxyencecalin, arise from precursors derived from the shikimic acid pathway [11]. Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase, a key enzyme in the shikimic acid pathway, and treatment with glyphosate significantly reduces chromene production in plant tissues [11].

The regulation of the shikimic acid pathway is particularly important for chromene biosynthesis, as it controls the flux of aromatic precursors available for secondary metabolite production [3]. Environmental factors such as light, temperature, and nutrient availability can modulate the activity of key shikimic acid pathway enzymes, thereby influencing the production of demethoxyencecalin and related chromenes [12].

Enzymatic Machinery and Catalysis

The enzymatic machinery responsible for demethoxyencecalin biosynthesis encompasses a diverse array of specialized enzymes that catalyze the stepwise transformation of aromatic precursors into the final chromene product. These enzymes exhibit remarkable substrate specificity and stereoselective control, enabling the precise construction of the chromene scaffold.

Table 1: Enzymatic Machinery in Demethoxyencecalin Biosynthesis

| Enzyme | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Chromene synthase | Catalyzes chromene ring formation | Phenylpropanoid derivatives | Chromene scaffold | NADPH |

| Phenylpropanoid hydroxylase | Hydroxylation of phenylpropanoid precursors | Cinnamate derivatives | Hydroxylated phenylpropanoids | NADPH, O2 |

| Shikimate dehydrogenase | Converts dehydroshikimate to shikimate | 3-dehydroshikimate | Shikimate | NADP+ |

| Chorismate mutase | Converts chorismate to prephenate | Chorismate | Prephenate | None |

| Cytochrome P450 | Oxidative modifications of chromene precursors | Various chromene intermediates | Oxidized chromenes | NADPH, O2 |

| Methyltransferase | Methylation of phenolic compounds | Phenolic compounds | Methylated phenolics | SAM |

| Acetyl-CoA carboxylase | Acetyl group transfer | Acetyl-CoA | Acetylated compounds | CoA |

| Prenyl transferase | Prenylation of aromatic compounds | Aromatic acceptors | Prenylated aromatics | DMAPP/GPP |

Cytochrome P450 enzymes play a crucial role in the oxidative modifications required for chromene biosynthesis [13] [14]. These heme-containing monooxygenases catalyze diverse reactions including hydroxylation, epoxidation, and oxidative cyclization. The P450-mediated reactions often involve the generation of reactive intermediates that undergo spontaneous or enzyme-catalyzed cyclization to form the chromene ring system [14].

The catalytic mechanism of chromene formation involves the generation of carbocation intermediates through oxidative processes [14]. These carbocations undergo intramolecular cyclization reactions to form the six-membered pyran ring characteristic of chromenes. The stereochemistry of these cyclization reactions is controlled by the active site architecture of the responsible enzymes [15].

Methyltransferases involved in chromene biosynthesis utilize S-adenosylmethionine as the methyl donor to introduce methyl groups at specific positions on the chromene scaffold [16]. These enzymes exhibit high regioselectivity, ensuring that methylation occurs at the appropriate positions to generate the final chromene structure.

Transcriptional Regulation Mechanisms

The biosynthesis of demethoxyencecalin is subject to complex transcriptional regulation mechanisms that coordinate the expression of pathway genes in response to developmental and environmental cues. Multiple families of transcription factors participate in this regulatory network, creating a sophisticated system for controlling chromene production.

Table 2: Transcriptional Regulation Mechanisms in Chromene Biosynthesis

| Transcription Factor Family | Target Genes | Regulation Type | Environmental Response | Mechanism |

|---|---|---|---|---|

| MYB | Phenylpropanoid pathway genes | Positive/Negative | Light, stress | Direct DNA binding |

| bHLH | Flavonoid biosynthesis genes | Positive | Light, UV | Protein complex formation |

| AP2/ERF | Stress-responsive genes | Positive | Drought, salt, cold | Direct DNA binding |

| WRKY | Defense-related genes | Positive/Negative | Pathogen, stress | Direct DNA binding |

| NAC | Secondary metabolite genes | Positive | Stress, development | Direct DNA binding |

| TCP | Cell cycle and development genes | Positive/Negative | Development, stress | Direct DNA binding |

| bZIP | Stress response genes | Positive | Abiotic stress | Direct DNA binding |

| HSF | Heat shock response genes | Positive | Heat stress | Direct DNA binding |

The MYB transcription factor family represents one of the most important regulators of phenylpropanoid and flavonoid biosynthesis, which are closely related to chromene production [17]. MYB transcription factors can function as both activators and repressors, depending on the specific subfamily and genomic context. R2R3-MYB proteins typically activate transcription by binding to specific DNA sequences in the promoter regions of target genes [17].

The bHLH transcription factors often work in conjunction with MYB proteins to form regulatory complexes that control secondary metabolite biosynthesis [17]. These complexes, sometimes including WD40 proteins, create highly specific regulatory modules that respond to particular environmental or developmental signals.

AP2/ERF transcription factors are particularly important for stress-responsive regulation of secondary metabolite biosynthesis [18]. These factors bind to specific DNA elements in the promoter regions of stress-responsive genes and can rapidly activate transcription in response to environmental stress conditions.

The regulation of chromene biosynthesis also involves epigenetic modifications, including DNA methylation and histone modifications, which can modulate gene expression patterns in response to environmental cues [18]. These epigenetic mechanisms provide an additional layer of control over the biosynthetic pathway and can create heritable changes in gene expression.

Environmental Cues in Biosynthesis Regulation

Environmental factors play a crucial role in regulating the biosynthesis of demethoxyencecalin and related chromenes. Plants have evolved sophisticated mechanisms to sense and respond to environmental changes by modulating secondary metabolite production, including the biosynthesis of defensive compounds like chromenes.

Table 3: Environmental Cues in Demethoxyencecalin Biosynthesis Regulation

| Environmental Factor | Effect on Biosynthesis | Molecular Mechanism | Signaling Pathway | Time Scale |

|---|---|---|---|---|

| Light intensity | Increases | Photoreceptor activation | Phytochrome/cryptochrome | Hours |

| UV-B radiation | Strongly increases | DNA damage response | UVR8 pathway | Minutes to hours |

| Temperature stress | Increases | Heat shock response | HSP activation | Hours |

| Drought stress | Increases | Osmotic stress response | ABA signaling | Hours to days |

| Salt stress | Increases | Ionic stress response | SOS pathway | Hours to days |

| Pathogen attack | Increases | Defense response | SA/JA pathways | Minutes to hours |

| Mechanical wounding | Increases | Jasmonate signaling | JA/ET pathways | Minutes to hours |

| Nutrient deficiency | Variable | Nutrient sensing | TOR pathway | Days to weeks |

Light serves as one of the most important environmental cues for regulating chromene biosynthesis [19] [20]. Plants contain multiple photoreceptors, including phytochromes, cryptochromes, and phototropins, that perceive different wavelengths of light and initiate signaling cascades that ultimately affect gene expression. High light intensity and UV-B radiation are particularly effective in stimulating the production of chromenes and other phenolic compounds [20].

UV-B radiation represents a significant environmental stress that triggers the production of protective secondary metabolites, including chromenes [20]. The UVR8 photoreceptor specifically detects UV-B radiation and initiates signaling pathways that lead to the rapid upregulation of genes involved in phenylpropanoid and chromene biosynthesis [20].

Temperature stress, both high and low temperatures, can significantly affect chromene biosynthesis [19] [20]. Heat stress activates heat shock transcription factors, which can indirectly influence secondary metabolite production by altering cellular metabolism and gene expression patterns. Cold stress triggers different signaling pathways that may also affect chromene production [20].

Water stress, including both drought and flooding conditions, has been shown to influence the production of secondary metabolites in plants [19] [20]. Drought stress activates abscisic acid signaling pathways, which can lead to increased production of protective compounds including chromenes. The osmotic stress associated with drought conditions triggers specific gene expression programs that enhance secondary metabolite biosynthesis [20].

Biotic stress factors, such as pathogen attack and herbivory, are powerful inducers of chromene biosynthesis [19]. These stress conditions activate plant defense responses mediated by salicylic acid and jasmonic acid signaling pathways, which coordinate the production of defensive secondary metabolites including chromenes [20].

The temporal dynamics of environmental responses vary significantly depending on the specific stress factor and the plant species involved [20]. Some responses, such as those to UV-B radiation or mechanical wounding, can occur within minutes to hours, while others, such as nutrient deficiency responses, may take days to weeks to fully manifest [20].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types